molecular formula C20H20ClN3O4S B2863862 1-[(3-chlorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251698-89-1

1-[(3-chlorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No.: B2863862
CAS No.: 1251698-89-1
M. Wt: 433.91
InChI Key: KSBQCAJUWNTFMK-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a morpholinocarbonyl group, and a benzothiadiazine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in different domains.

Preparation Methods

The synthesis of 1-[(3-chlorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves several steps, typically starting with the preparation of the benzothiadiazine core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

1-(3-Chlorobenzyl)-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Chlorobenzyl)-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate binding. It may also interact with cellular receptors, modulating their activity and influencing various signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(3-Chlorobenzyl)-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione can be compared with other similar compounds, such as:

The uniqueness of 1-[(3-chlorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione lies in its specific combination of functional groups and the resulting chemical and biological properties.

Biological Activity

The compound 1-[(3-chlorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a member of the benzothiadiazine class, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 345.83 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily regarding its anticancer , anti-inflammatory , and antimicrobial properties. Below are detailed findings from various studies.

Anticancer Activity

Recent studies have demonstrated that benzothiadiazine derivatives exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
A549 (Lung Cancer)1.48 - 47.02Induction of apoptosis and cell cycle arrest
NCI-H23 (Lung Cancer)0.49 - 68.9Inhibition of VEGFR-2 signaling

In a study focusing on similar benzothiadiazine compounds, it was found that the most active derivatives significantly inhibited cell growth and induced apoptosis in lung cancer cells through mechanisms involving cell cycle disruption and apoptosis induction .

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiadiazine derivatives has also been explored. Compounds within this class have been reported to inhibit inflammatory mediators and cytokines in various experimental models. For instance:

  • Mechanism : Inhibition of COX enzymes and reduction of pro-inflammatory cytokines.
  • Model Used : Rat models with induced inflammation showed significant reduction in edema when treated with benzothiadiazine derivatives .

Antimicrobial Activity

Benzothiadiazines have demonstrated antimicrobial properties as well. The compound's structural features may contribute to its efficacy against bacterial strains:

  • Targeted Bacteria : Gram-positive and Gram-negative bacteria.
  • Mechanism : Disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Study on Lung Cancer Treatment :
    • Researchers evaluated a series of benzothiadiazines for their anticancer effects on non-small cell lung carcinoma (NSCLC). The study concluded that specific substitutions on the benzothiadiazine core enhanced cytotoxicity against A549 cells .
  • Inflammation Model in Rats :
    • A controlled study assessed the anti-inflammatory effects by measuring paw edema in rats treated with various doses of the compound. Results indicated a dose-dependent reduction in inflammation markers .
  • Antimicrobial Efficacy :
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed that derivatives exhibited significant antimicrobial activity, suggesting potential for development into therapeutic agents for bacterial infections.

Properties

IUPAC Name

[1-[(3-chlorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-14-5-6-18-17(11-14)24(13-15-3-2-4-16(21)12-15)22-19(29(18,26)27)20(25)23-7-9-28-10-8-23/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBQCAJUWNTFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC(=CC=C3)Cl)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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